molecular formula C20H19N3OS B2592300 N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)benzo[d]thiazole-2-carboxamide CAS No. 1396679-79-0

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2592300
CAS No.: 1396679-79-0
M. Wt: 349.45
InChI Key: OOTTUULXEBOIFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)benzo[d]thiazole-2-carboxamide is a synthetic small molecule characterized by a benzo[d]thiazole core linked to a but-2-yn-1-yl chain bearing a benzyl(methyl)amino substituent. The benzo[d]thiazole moiety is a privileged scaffold in medicinal chemistry due to its electron-rich aromatic system and capacity for hydrogen bonding, which enhances interactions with biological targets such as enzymes or receptors . This compound is hypothesized to exhibit cholinesterase inhibitory or antioxidant activity, based on structural parallels with other thiazole derivatives reported in the literature .

Properties

IUPAC Name

N-[4-[benzyl(methyl)amino]but-2-ynyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3OS/c1-23(15-16-9-3-2-4-10-16)14-8-7-13-21-19(24)20-22-17-11-5-6-12-18(17)25-20/h2-6,9-12H,13-15H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOTTUULXEBOIFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#CCNC(=O)C1=NC2=CC=CC=C2S1)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)benzo[d]thiazole-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the benzo[d]thiazole-2-carboxylic acid, which is then converted into its corresponding acid chloride using reagents like thionyl chloride. The acid chloride is then reacted with N-(4-(benzyl(methyl)amino)but-2-yn-1-amine) under basic conditions to form the desired carboxamide.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions: N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl and but-2-yn-1-yl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles like sodium azide or thiolates in polar aprotic solvents.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzo[d]thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)benzo[d]thiazole-2-carboxamide has been investigated for its potential therapeutic effects, including:

  • Anticancer Activity : Similar compounds have shown promising anticancer properties. For instance, thiazole derivatives have been reported to exhibit significant cytotoxic effects against various cancer cell lines due to their ability to induce apoptosis and inhibit tumor growth . The specific mechanisms may involve the modulation of signaling pathways related to cell proliferation and survival.

Research indicates that this compound may possess various biological activities:

  • Antioxidant Properties : Compounds with similar structures have demonstrated the capability to scavenge free radicals, which is crucial for mitigating oxidative stress linked to diseases such as cancer and neurodegenerative disorders .
  • Neuroprotective Effects : Some derivatives exhibit neuroprotective properties by modulating neuroinflammatory responses and inhibiting amyloid-beta aggregation, which is associated with Alzheimer's disease .

Chemical Synthesis

The compound serves as a versatile building block in organic synthesis. It can undergo various chemical reactions, including:

  • Oxidation : The alkyne group can be oxidized to form diketones or carboxylic acids.
  • Reduction : Reduction reactions can yield corresponding alkanes or alcohols.

These reactions are essential for developing more complex molecules with potential therapeutic applications.

Case Studies

Several studies have highlighted the efficacy of compounds related to this compound:

  • Anticancer Activity : A study demonstrated that thiazole-based compounds exhibited significant cytotoxicity against human glioblastoma and melanoma cell lines, suggesting that modifications in the thiazole structure can enhance activity against specific cancers .
  • Neuroprotective Mechanisms : Research on similar thiazole derivatives indicated their ability to inhibit neuroinflammation and apoptosis in neuronal cells, providing insights into their potential use in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)benzo[d]thiazole-2-carboxamide involves its interaction with specific molecular targets. The benzo[d]thiazole core can interact with enzymes and receptors, modulating their activity. The but-2-yn-1-yl group can participate in covalent bonding with target proteins, leading to changes in their function. These interactions can affect various cellular pathways, including signal transduction and gene expression.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues with Thiazole/Thiadiazole Cores

A. N-(4-Substituted benzyl)-2-amino-4-aryl-1,3-thiazoles (Compound Series 9, )

  • Structure : These compounds feature a thiazole ring substituted with an aryl group at position 4 and a benzylamine group at position 2.
  • Key Differences : Unlike the target compound, they lack the but-2-yn-1-yl linker and the benzo[d]thiazole-carboxamide motif.
  • Biological Activity : Demonstrated antioxidant properties (e.g., DPPH radical scavenging IC₅₀ = 12–45 μM), attributed to the thiazole ring’s electron-rich nature and the benzylamine group’s redox activity .

B. 2-(4-Pyridinyl)thiazole-5-carboxamides ()

  • Structure : A thiazole ring substituted with a pyridinyl group and a carboxamide side chain.
  • Key Differences : The pyridinyl group replaces the benzo[d]thiazole core, altering electronic properties and solubility.
  • Biological Activity: Reported as kinase inhibitors with IC₅₀ values in the nanomolar range, suggesting superior target affinity compared to benzothiazole derivatives .

C. N-(4-Fluorobenzylidene)-1,3,4-thiadiazol-2-amine ()

  • Structure : A thiadiazole ring with fluorobenzylidene and methoxybenzylidene substituents.
  • Key Differences: The thiadiazole core (vs.
  • Biological Activity : Exhibits insecticidal and fungicidal effects, likely due to the electron-withdrawing fluorine substituent enhancing electrophilicity .
Functional Analogues with Alkyne Linkers

A. N-(4-((4,5-Dihydroisoxazol-3-yl)oxy)but-2-yn-1-yl)-N,N-dimethyl-10-((1,2,3,4-tetrahydroacridin-9-yl)amino)decan-1-aminium bromide (10-C10, )

  • Structure : A but-2-yn-1-yl linker connects a dihydroisoxazole and a tetrahydroacridine moiety.
  • Key Differences: The acridine group (vs.
  • Biological Activity : Acts as a cholinesterase inhibitor (AChE IC₅₀ = 0.8 μM), with the alkyne linker contributing to optimal spatial alignment for enzyme binding .

B. N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide ()

  • Structure : A thiazole ring linked to a furan-carboxamide via an ethyl chain.
  • Key Differences: The furan ring (vs. alkyne) increases flexibility.

Comparative Data Table

Compound Class Core Structure Key Substituents Biological Activity (IC₅₀ or EC₅₀) Reference
Target Compound Benzo[d]thiazole But-2-yn-1-yl, benzyl(methyl)amino Hypothesized cholinesterase inhibition
N-Substituted 2-amino-thiazoles Thiazole 4-Aryl, 4-substituted benzyl Antioxidant (12–45 μM)
2-(4-Pyridinyl)thiazoles Thiazole Pyridinyl, carboxamide Kinase inhibition (nM range)
10-C10 Tetrahydroacridine But-2-yn-1-yl, dihydroisoxazole Cholinesterase inhibition (0.8 μM)

Key Research Findings and Implications

  • Structural Rigidity vs. Flexibility : The but-2-yn-1-yl linker in the target compound may enhance selectivity for planar binding pockets (e.g., cholinesterases) compared to flexible ethyl or methylene linkers .
  • Electron-Donating Groups: The benzyl(methyl)amino group could improve solubility and membrane permeability relative to halogenated analogues (e.g., 4-fluorobenzylidene in ) .
  • Synthetic Accessibility: The target compound’s synthesis likely involves Sonogashira coupling for alkyne formation and carboxamide coupling, similar to methods in and .

Biological Activity

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)benzo[d]thiazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article delves into its synthesis, biological mechanisms, and relevant research findings, supported by data tables and case studies.

The synthesis of this compound typically involves several key steps:

  • Alkylation : An amine is alkylated with a propargyl halide to form an intermediate.
  • Coupling Reaction : The intermediate undergoes a coupling reaction with a benzyl halide to introduce the benzyl group.
  • Amidation : Finally, amidation occurs with benzo[d]thiazole-2-carboxylic acid derivatives to yield the target compound.

The compound has a molecular formula of C20H24N2OC_{20}H_{24}N_2O and a molecular weight of 324.42 g/mol. It is characterized by its unique structural features, including the presence of both a benzyl and a thiazole moiety, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in disease processes:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes associated with cancer cell proliferation and inflammation. For instance, it may inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammatory responses.
  • Cell Cycle Regulation : Studies indicate that this compound can induce cell cycle arrest in cancer cells, particularly at the G2/M phase, promoting apoptosis (programmed cell death).

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties:

  • In Vitro Studies : A study demonstrated that derivatives similar to N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)benzo[d]thiazole showed cytotoxic effects against various cancer cell lines, with IC50 values ranging from 3.58 to 15.36 µM for several analogs .
CompoundCancer Cell LineIC50 (µM)
4fA549 (Lung)0.194
4fHCT116 (Colon)0.071
4aMCF7 (Breast)0.342

These results suggest that the compound can effectively inhibit cancer cell growth while exhibiting lower toxicity toward normal cells.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties:

  • Inhibition of Pro-inflammatory Cytokines : Research indicates that it can downregulate the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies

  • Study on Cancer Cell Lines : In a comparative study involving various benzothiazole derivatives, N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)benzo[d]thiazole was found to significantly suppress tumor growth in xenograft models, demonstrating its potential as an effective anticancer agent .
  • Mechanistic Insights : Molecular docking studies revealed that the compound binds effectively to the active sites of target enzymes involved in cancer progression, supporting its role as a lead compound for further drug development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.